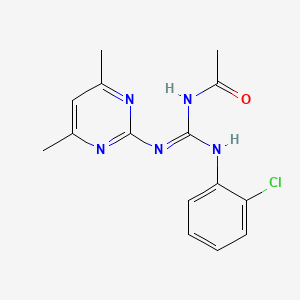

N''-acetyl-N-(2-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine

Description

The compound N''-acetyl-N-(2-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine (referred to hereafter as the target compound) is a guanidine derivative featuring a 2-chlorophenyl group, a 4,6-dimethylpyrimidinyl moiety, and an acetyl substituent. Guanidines are known for their diverse biological activities, including kinase inhibition and radiosensitization .

Properties

IUPAC Name |

N-[(Z)-N-(2-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN5O/c1-9-8-10(2)18-14(17-9)21-15(19-11(3)22)20-13-7-5-4-6-12(13)16/h4-8H,1-3H3,(H2,17,18,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVLAQMLGDFJHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2Cl)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(/NC2=CC=CC=C2Cl)\NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670924 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-acetyl-N-(2-chlorophenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine typically involves the following steps:

Formation of the Guanidine Core: The guanidine core can be synthesized by reacting cyanamide with an amine under basic conditions.

Introduction of the Acetyl Group: The acetyl group is introduced by reacting the guanidine core with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and the guanidine core.

Attachment of the Dimethylpyrimidinyl Group: The dimethylpyrimidinyl group is introduced via a nucleophilic aromatic substitution reaction using 4,6-dimethyl-2-chloropyrimidine and the guanidine core.

Industrial Production Methods

Industrial production of N’‘-acetyl-N-(2-chlorophenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N’‘-acetyl-N-(2-chlorophenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and pyrimidinyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen atoms.

Substitution: Substituted derivatives with new functional groups replacing the chlorophenyl or pyrimidinyl groups.

Scientific Research Applications

N’‘-acetyl-N-(2-chlorophenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’‘-acetyl-N-(2-chlorophenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication and protein synthesis.

Induce Apoptosis: Trigger programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s structure comprises:

- 2-Chlorophenyl group : Provides electron-withdrawing effects and steric bulk.

- Acetyl group : Introduces polarity and hydrogen-bonding capacity.

Comparisons with analogs focus on substituent variations (e.g., halogens, methoxy, trifluoromethyl) and their impacts on properties.

Comparative Analysis of Structural Analogs

Table 1: Structural and Physical Properties of Selected Guanidine Derivatives

*Calculated based on molecular formula C₁₅H₁₆ClN₅O.

Substituent Effects on Properties

Halogen Position and Type :

- The 2-chlorophenyl group in the target compound and provides ortho-substitution, which may enhance steric hindrance compared to meta- or para-substituted analogs (e.g., 3-CF₃ in ).

- Fluorine (e.g., in ) introduces electronegativity but reduces steric bulk compared to chlorine.

Acetyl vs.

Methoxy and Trifluoromethyl Groups :

Biological Activity

N''-acetyl-N-(2-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C20H20ClN3O5S2

- Molecular Weight : 482.0 g/mol

- IUPAC Name : N-(2-acetyl-4,6-dimethylphenyl)-3-[(4-chloro-3-methyl-1,2-oxazol-5-yl)sulfamoyl]-5-methylthiophene-2-carboxamide

| Property | Value |

|---|---|

| Molecular Formula | C20H20ClN3O5S2 |

| Molecular Weight | 482.0 g/mol |

| IUPAC Name | N-(2-acetyl-4,6-dimethylphenyl)-3-[(4-chloro-3-methyl-1,2-oxazol-5-yl)sulfamoyl]-5-methylthiophene-2-carboxamide |

Research indicates that the compound exhibits various biological activities, primarily through the inhibition of specific enzymes and receptors. Notably, it shows potential as an anti-cancer agent by targeting the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.

Key Findings from Recent Studies

- Inhibition of EGFR : The compound has been shown to significantly inhibit EGFR phosphorylation and induce apoptosis in cancer cell lines expressing mutant EGFR variants (e.g., T790M) .

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, leading to increased cellular death in sensitive cancer cells .

- Low Toxicity Profile : In animal models, the compound demonstrated a favorable pharmacokinetic profile with no acute toxicity observed at high doses (up to 2000 mg/kg) .

Case Study 1: Anticancer Activity

In a study examining various pyrimidine derivatives, this compound was tested for its cytotoxic effects against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 0.1 to 10 µM, with IC50 values suggesting potent activity against specific cancer types .

Case Study 2: Pharmacokinetics

A pharmacokinetic study involved administering the compound intravenously and orally to evaluate its bioavailability and clearance rates. The results showed an oral bioavailability of approximately 31.8% and a clearance rate of 82.7 mL/h/kg, indicating suitable absorption characteristics for therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.